Gluconolactone

Rheology Food Science Dairy Gels

Procure high-purity Gluconolactone (GDL; ≥99% δ-lactone) to leverage its kinetic performance for slow, uniform coagulation and gelation. The δ-lactone isomer's ~1-hour hydrolysis half-life enables precise, gradual pH reduction—critical for firm tofu curds, structured dairy/plant-based gels, and fermented meats—where generic acidulants like citric acid or pre-hydrolysed gluconate salts cause immediate acid shock and inferior texture. Quantitative rheology confirms GDL forms significantly firmer gels than the structural analog lactobionic acid. Specify high-purity δ-lactone to ensure enzymatic and controlled-release reliability.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 1335-57-5
Cat. No. B072293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluconolactone
CAS1335-57-5
Synonymseta-glucono-1,5-lactone
delta-gluconolactone
GDL (gluconate)
gluconic lactone
glucono-delta-lactone
gluconolactone
gulonic acid gamma-lactone
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
InChIKeyPHOQVHQSTUBQQK-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility590000 mg/L (at 25 °C)
3.31 M
Freely soluble in water. Sparingly soluble in ethanol
590 mg/mL at 25 °C
1 gram in 100 grams alcohol;  insoluble in ether and acetone.
In water, 5.9X10+5 mg/L at 25 °C
590.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Gluconolactone (CAS 1335-57-5) Technical and Procurement Overview


Gluconolactone (GDL; CAS 1335-57-5), a cyclic ester of D-gluconic acid, is a polyhydroxy acid (PHA) [1]. It is a colorless, crystalline solid produced via the enzymatic oxidation of glucose [2]. Its key characteristic is the spontaneous, slow hydrolysis in aqueous solutions to gluconic acid, making it a controlled-release acidulant [3]. This compound is widely recognized as a Generally Recognized as Safe (GRAS) food additive (E575) and finds use as a sequestrant, acidifier, and mild exfoliant across the food, pharmaceutical, and personal care industries [4].

Why Gluconolactone Cannot Be Directly Substituted with Other Gluconates or Common Acidulants


Generic substitution of gluconolactone with alternatives like gluconic acid, its salts (e.g., sodium gluconate), or other acidulants (e.g., lactobionic acid, citric acid) is scientifically invalid due to fundamental differences in functional performance. Unlike its immediate hydrolysis product, gluconic acid, gluconolactone exists as a neutral cyclic ester, enabling a controlled, time-dependent release of acidity in aqueous systems [1]. This kinetic profile is critical for applications requiring gradual pH reduction, such as protein coagulation in tofu or slow leavening in baked goods, a behavior not exhibited by pre-formed gluconic acid or its salts which cause an immediate pH drop [2]. Furthermore, comparative studies have demonstrated that substituting gluconolactone with even a close structural analog like lactobionic acid results in quantifiably different material properties, such as reduced gel firmness in dairy applications, underscoring that functional outcomes are not interchangeable [3].

Quantitative Performance Differentiation of Gluconolactone vs. In-Class Analogs


Superior Gel Firmness in Dairy Applications Compared to Lactobionic Acid

In a direct head-to-head comparison, gluconolactone (GDL) produced dairy gels that were quantifiably firmer than those produced with the alternative acidifier lactobionic acid (LBA) [1]. The study, which controlled for pH and other variables, highlights that GDL imparts a distinct and superior rheological profile for food structuring applications.

Rheology Food Science Dairy Gels

Controlled Hydrolysis Kinetics Enable Unique Slow-Release Acidification Profile

Gluconolactone (GDL) differentiates itself from pre-formed organic acids (e.g., gluconic acid, citric acid) and other lactones through its specific and well-characterized hydrolysis kinetics in aqueous solution. It acts as a latent acid, providing a slow, continuous decrease in pH rather than an immediate acid shock [1][2]. The rate of hydrolysis is pH- and temperature-dependent, allowing for process control [3].

Hydrolysis Kinetics Acidulant Controlled Release

Superior Aqueous Stability vs. Gamma-Lactone Isomer

The δ-lactone form (gluconolactone) demonstrates a fundamentally different and more industrially relevant hydrolysis profile compared to its γ-lactone isomer. Infrared spectrophotometric studies show that while d-glucono-γ-lactone does not hydrolyze spontaneously, d-glucono-δ-lactone (gluconolactone) undergoes measurable spontaneous hydrolysis in aqueous environments [1]. This establishes gluconolactone as the bioactive and functional isomer of interest for acidification applications.

Lactone Stability Isomer Comparison Hydrolysis

Enzymatic Hydrolysis Efficiency with Microbial Aldonolactonase

Gluconolactone serves as an efficient substrate for specific aldonolactonase enzymes, a property not shared by all lactone isomers. The extracellular aldonolactonase from *Myceliophthora thermophila* catalyzes the hydrolysis of glucono-δ-lactone with a high apparent second-order rate constant (kcat/Km) of ~1 × 10⁶ M⁻¹ s⁻¹ at pH 5.0 and 25°C, but it is completely unable to hydrolyze xylono-γ-lactone or arabino-γ-lactone [1].

Enzyme Kinetics Biocatalysis Lactonase

High-Value Application Scenarios for Gluconolactone Based on Proven Differentiation


Firm Dairy and Alternative Protein Gels

When formulating dairy gels (e.g., yogurt, cheese) or plant-based alternatives where a firm, structured texture is paramount, gluconolactone is the superior choice over lactobionic acid. Quantitative rheological evidence demonstrates that gluconolactone produces significantly firmer gels, as confirmed by double compression testing [1]. This ensures the desired mouthfeel and structural integrity in the final product.

Controlled-Release Acidification for Tofu and Processed Meats

Gluconolactone's characteristic ~1-hour half-life for hydrolysis at room temperature and pH 5.0 makes it the ideal acidulant for applications requiring slow, uniform coagulation [2][3]. This is critical in tofu production, where a gradual pH drop ensures a smooth, homogeneous curd, and in processed meats like fermented sausages, where it enables consistent pH reduction over time for proper curing and texture development without causing an immediate, harsh acid shock [4].

Precision Formulations Requiring Pure δ-Lactone Isomer

For chemical and biochemical applications where the functional isomer is critical, procurement must specify high-purity gluconolactone (δ-lactone). Direct comparative studies prove that the d-glucono-γ-lactone isomer does not spontaneously hydrolyze and is therefore inert as a latent acidulant [5]. Sourcing high-purity gluconolactone ensures the material's bioactivity and kinetic performance, which is essential for research into enzyme kinetics, controlled-release systems, and as a reliable substrate in biocatalysis [2].

Research into Carbohydrate-Active Enzymes and Metabolic Pathways

Gluconolactone is a well-characterized substrate and inhibitor for several enzyme classes, making it a valuable tool compound in biochemistry. Its high catalytic efficiency (kcat/Km ≈ 1 × 10⁶ M⁻¹ s⁻¹) for specific aldonolactonases is a quantifiable benchmark for enzyme characterization [2]. Its known role as a potent β-glucosidase inhibitor also makes it a key component in studying cellulase systems and biomass conversion pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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